Dextrorphan tartrate

Catalog No.
S525804
CAS No.
143-98-6
M.F
C21H29NO7
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextrorphan tartrate

CAS Number

143-98-6

Product Name

Dextrorphan tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C21H29NO7

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1

InChI Key

RWTWIZDKEIWLKQ-XCPWPWHNSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(9α,13α,14α)-17-Methyl-morphinan-3-ol (2R,3R)-2,3-Dihydroxybutanedioate; NIH 4591; d-3-Hydroxy-N-methylmorphinan Tartrate;

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

NMDA Receptor Antagonism and Neuroprotection

Dextrorphan tartrate acts as a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist. NMDA receptors play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders, including stroke and neurodegenerative diseases. By blocking these receptors, dextrorphan tartrate exhibits neuroprotective effects in animal models of stroke and ischemia, potentially reducing neuronal damage [].

Potential Therapeutic Applications

The neuroprotective properties of dextrorphan tartrate have sparked interest in its potential therapeutic applications for various neurological conditions. However, human clinical trials are limited due to concerns regarding its psychoactive effects and potential for abuse []. Ongoing research explores its use in:

  • Stroke: Studies investigate the efficacy of dextrorphan tartrate in reducing brain damage and improving functional outcomes after stroke [].
  • Neurodegenerative diseases: Research explores its potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's, where excitotoxicity plays a role [].

Dextrorphan tartrate is a chemical compound derived from dextrorphan, which is itself a metabolite of dextromethorphan, a common over-the-counter cough suppressant. The chemical formula for dextrorphan tartrate is C21H29NO7C_{21}H_{29}NO_{7} with a molecular weight of approximately 407.46 g/mol. It appears as a white crystalline powder and is known for its psychoactive properties, particularly as an NMDA receptor antagonist. Dextrorphan tartrate is often studied for its potential therapeutic applications, including its effects on the central nervous system and its role in pain management.

Dextrorphan tartrate acts as an NMDA receptor antagonist. NMDA receptors are glutamate receptors in the nervous system involved in learning and memory. By blocking these receptors, dextrorphan tartrate can produce dissociative anesthesia effects similar to those of PCP (phencyclidine) []. This property makes it valuable for researching NMDA receptor function and potential treatments for neurological disorders.

Typical of organic compounds. Its structure allows for:

  • Hydrolysis: In the presence of water, dextrorphan tartrate can break down into its constituent parts.
  • Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
  • Esterification: Dextrorphan tartrate can react with acids to form esters, which may alter its pharmacological properties.
  • Reduction: Certain functional groups can be reduced, potentially modifying its activity.

These reactions are significant for understanding how dextrorphan tartrate might behave in biological systems and during drug formulation.

Dextrorphan tartrate exhibits several biological activities:

  • NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate receptor, which is implicated in pain transmission and neuroplasticity.
  • Analgesic Properties: Dextrorphan tartrate has been shown to possess analgesic effects, making it a candidate for pain relief therapies.
  • Anticonvulsant Effects: Studies indicate that it may have anticonvulsant properties, providing potential applications in treating seizure disorders.
  • Psychoactive Effects: At higher doses, it can induce dissociative states and hallucinations, similar to other NMDA antagonists.

Dextrorphan tartrate can be synthesized through various methods:

  • From Dextromethorphan:
    • Dextromethorphan is metabolized in the body to produce dextrorphan through O-demethylation via cytochrome P450 enzymes (CYP2D6). This process can be mimicked in laboratory settings to produce dextrorphan.
  • Racemization and Separation:
    • The racemic mixture of hydroxy N-methylmorphinan can be separated using tartaric acid, followed by methylation of the hydroxyl group to yield dextrorphan tartrate.
  • Traditional Synthetic Routes:
    • Various synthetic routes have been developed using reagents like Raney nickel and other catalysts to improve yield and purity.

These methods reflect ongoing research into more efficient and environmentally friendly synthesis techniques.

Dextrorphan tartrate has several applications:

  • Pharmaceutical Uses: It is primarily researched for its potential use as an analgesic and anesthetic agent due to its NMDA receptor antagonism.
  • Research Tool: Used in pharmacological studies to better understand NMDA receptor functions and related pathways.
  • Potential Treatment for Neurological Disorders: Investigated for its efficacy in treating conditions like neuropathic pain and epilepsy.

Interaction studies involving dextrorphan tartrate focus on its pharmacokinetic and pharmacodynamic profiles:

  • Cytochrome P450 Interactions: Dextrorphan is metabolized by CYP2D6 and CYP3A4; variations in these enzymes can affect drug metabolism and efficacy.
  • Drug-drug Interactions: Research indicates that dextrorphan may interact with other medications that affect serotonin levels or NMDA receptors, necessitating caution in polypharmacy scenarios.

These studies are crucial for understanding how dextrorphan tartrate might interact with other therapeutic agents.

Dextrorphan tartrate shares structural similarities with several compounds within the morphinan class. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
DextromethorphanC18H25NOC_{18}H_{25}NOCommonly used as a cough suppressant; precursor to dextrorphan.
LevorphanolC17H23NOC_{17}H_{23}NOOpioid analgesic with significant pain-relieving properties.
RacemorphanC18H25NOC_{18}H_{25}NOA racemic mixture with both dextrorphan and levorphanol; less selective than dextrorphan.
ButamirateC20H30N2O4C_{20}H_{30}N_2O_4Antitussive agent without opioid effects; structurally distinct but functionally similar.

Uniqueness of Dextrorphan Tartrate

Dextrorphan tartrate's uniqueness lies in its specific combination of NMDA receptor antagonism and opioid receptor activity, which differentiates it from other similar compounds that may either lack these properties or exhibit them to a lesser extent. Its dual action makes it a candidate for further research into novel analgesics or treatments for neurological conditions.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

407.19440226 g/mol

Monoisotopic Mass

407.19440226 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

UNII

NFM769433K

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

143-98-6

Wikipedia

Dextrorphan tartrate

Dates

Modify: 2023-08-15

Explore Compound Types